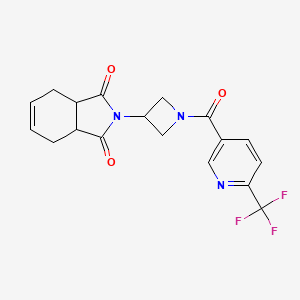

![molecular formula C17H15N3O3S2 B3015964 N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034222-62-1](/img/structure/B3015964.png)

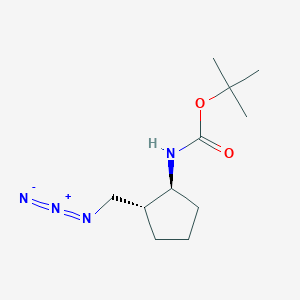

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, also known as BFTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFTS belongs to the class of benzothiadiazole sulfonamide compounds, which have shown promising results in various biological assays.

Scientific Research Applications

Hybrid Sulfonamide Compounds

Sulfonamide-based hybrid compounds, including those incorporating benzofuran and thiadiazole moieties like N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been recognized for their wide variety of biological activities. These hybrids demonstrate significant advancements in antimicrobial properties, showcasing the potential for developing new therapeutic agents against bacterial infections. The design and development of two-component sulfonamide hybrids have led to novel drugs with enhanced efficacy and specificity (Ghomashi et al., 2022).

Catalytic Applications in Organic Synthesis

The compound has been utilized in catalytic applications to facilitate the synthesis of diverse organic compounds. For example, related sulfonamide derivatives have been employed as efficient and homogeneous catalysts in the one-pot synthesis of various heterocyclic compounds, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. These methodologies are advantageous due to their mild reaction conditions, high yields, and compliance with green chemistry principles (Khazaei et al., 2015).

Antiproliferative Activities

Sulfonamide derivatives, including those related to N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been studied for their antiproliferative activities against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of tumor cells, indicating their potential as anticancer agents. The selective effect against specific cancer cell lines highlights the therapeutic potential of these sulfonamide derivatives (Mert et al., 2014).

Fluorescent Probes

Derivatives of benzofuran and thiadiazole, similar to N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been synthesized and evaluated as fluorescent probes. These compounds exhibit fluorescent properties in solution, making them useful for various applications in biological imaging and molecular diagnostics. The development of such fluorescent probes contributes to advancements in bioanalytical methods and cellular studies (Bodke et al., 2013).

Antiviral Activity

Research on sulfonamide derivatives has also extended to evaluating their antiviral properties. Certain sulfonamide compounds have shown activity against viruses like the tobacco mosaic virus, suggesting their potential application in developing new antiviral drugs. These findings underscore the versatility of sulfonamide derivatives in addressing various infectious diseases (Chen et al., 2010).

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-11(9-13-10-12-5-2-3-7-15(12)23-13)20-25(21,22)16-8-4-6-14-17(16)19-24-18-14/h2-8,10-11,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPWUTOXSCPEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)

![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)

![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)

![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)

![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)